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Introduction
Diallylmethylamine [(CH₂=CHCH₂)₂NCH₃], a tertiary amine, serves as a versatile building

block in organic synthesis and polymer chemistry. Its reactivity is primarily centered around the

nucleophilic nitrogen atom and the two allylic double bonds. This guide provides a

comprehensive overview of the core chemical reactions of diallylmethylamine, presenting

quantitative data in structured tables, detailed experimental protocols for key transformations,

and visualizations of reaction pathways and workflows.

Synthesis of Diallylmethylamine
Diallylmethylamine is typically synthesized via the nucleophilic substitution of allyl chloride

with methylamine. The use of phase transfer catalysis can enhance the reaction efficiency.
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Synthesis of Diallylmethylamine
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Figure 1: Synthesis of Diallylmethylamine.

Experimental Protocol: Synthesis via Phase Transfer
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A general method for the synthesis of diallylmethylamine involves the reaction of aqueous

methylamine with allyl chloride in the presence of a phase transfer catalyst like polyglycol-400.

Materials:

Aqueous methylamine solution

Allyl chloride

Polyglycol-400 (phase transfer catalyst)

Appropriate organic solvent (e.g., dichloromethane)

Sodium hydroxide solution

Anhydrous magnesium sulfate

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel,

separatory funnel)

Procedure:

Combine the aqueous methylamine solution and polyglycol-400 in a round-bottom flask

equipped with a stirrer, condenser, and dropping funnel.

Slowly add allyl chloride to the stirred mixture. The reaction is exothermic and may require

cooling to maintain a controlled temperature.

After the addition is complete, continue stirring the reaction mixture at room temperature for

several hours until the reaction is complete (monitored by TLC or GC).

Separate the organic layer and wash it with water and then with a dilute sodium hydroxide

solution to remove any unreacted starting materials and acidic byproducts.

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent

under reduced pressure.

Purify the crude diallylmethylamine by fractional distillation to obtain the final product.
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Quaternization Reactions
The lone pair of electrons on the nitrogen atom of diallylmethylamine makes it a good

nucleophile, readily reacting with alkyl halides to form quaternary ammonium salts. These salts

are valuable as monomers for polymerization and as antimicrobial agents.

General Reaction Scheme

Quaternization of Diallylmethylamine

Diallylmethylamine

+

Alkyl Halide (R-X)

->

Quaternary Ammonium Salt

Click to download full resolution via product page

Figure 2: General Quaternization Reaction.

Data Presentation: Quaternization Reactions
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Alkylating Agent
(R-X)

Product Name Typical Solvent Typical Conditions

Methyl Iodide (CH₃I)
Diallyldimethylammoni

um iodide
Acetone, Ethanol Room temperature

Ethyl Bromide

(C₂H₅Br)

Diallylethylmethylamm

onium bromide
Acetone, Ethanol Reflux

Benzyl Chloride

(BnCl)

Diallylbenzylmethylam

monium chloride
Acetone, Ethanol Reflux

Experimental Protocol: Synthesis of
Diallyldimethylammonium Iodide
This protocol is a general procedure for the quaternization of a tertiary amine with methyl

iodide[1].

Materials:

Diallylmethylamine

Methyl iodide

Acetone (anhydrous)

Diethyl ether (anhydrous)

Standard glassware for organic synthesis

Procedure:

Dissolve diallylmethylamine (1.0 eq) in anhydrous acetone in a round-bottom flask

equipped with a magnetic stirrer and a condenser.

Slowly add methyl iodide (1.1-1.5 eq) to the solution at room temperature.
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Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction

can be monitored by the precipitation of the quaternary ammonium salt.

If precipitation is slow, the reaction mixture can be gently warmed or allowed to stand for a

longer period.

Once the reaction is complete, the precipitated solid is collected by filtration.

Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting

materials.

Dry the product under vacuum to yield diallyldimethylammonium iodide as a white crystalline

solid.

Radical Polymerization
Diallylmethylamine, particularly in its protonated salt form (e.g., trifluoroacetate salt), can

undergo radical cyclopolymerization to form high-molecular-weight polymers. This process is

significant for the synthesis of polyamines with applications in various fields, including as gene

delivery vectors and antimicrobial agents. The protonation of the amine is crucial to prevent

degradative chain transfer, a common issue in the polymerization of allyl monomers[2][3].
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Radical Polymerization of Diallylmethylammonium Salt

Diallylmethylammonium
Trifluoroacetate

->

Radical Initiator
(Thermal or Photo)

->

Poly(N,N-diallyl-N-methylammonium
trifluoroacetate)
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Figure 3: Radical Polymerization.

Data Presentation: Polymerization Conditions
Polymerization
Type

Initiator Solvent
Temperature/C
ondition

Molecular
Weight (Mw)

Thermal
Ammonium

persulfate (APS)
Aqueous solution 30-50 °C (3-6) x 10⁴ g/mol

Photoinduced

4,4′-Azobis(4-

cyanovaleric

acid) (ACVA)

Aqueous solution
21 °C (UV

irradiation)
(3-6) x 10⁴ g/mol
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Experimental Protocol: Thermal Radical Polymerization
of N,N-Diallyl-N-methylammonium trifluoroacetate
This protocol is based on the general procedures described for the radical polymerization of

diallylammonium salts[2][4].

Materials:

Diallylmethylamine

Trifluoroacetic acid (TFA)

Ammonium persulfate (APS)

Deionized water

Dialysis tubing

Freeze-dryer

Standard glassware for polymerization

Procedure:

Monomer Salt Preparation: In a flask, dissolve diallylmethylamine (1.0 eq) in deionized

water. Cool the solution in an ice bath and slowly add an equimolar amount of trifluoroacetic

acid (1.0 eq) with stirring.

Polymerization: To the aqueous solution of the N,N-diallyl-N-methylammonium

trifluoroacetate monomer, add the desired amount of ammonium persulfate initiator (e.g., 1-5

mol% relative to the monomer).

Purge the solution with an inert gas (e.g., nitrogen or argon) for 30-60 minutes to remove

dissolved oxygen.

Heat the reaction mixture to the desired temperature (e.g., 50 °C) under an inert atmosphere

and stir for the specified reaction time (e.g., 24 hours).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.researchgate.net/publication/226623768_Synthesis_of_high-molecular-weight_polyamine_by_radical_polymerization_ofNN-diallyl-N-methylamine
https://pmc.ncbi.nlm.nih.gov/articles/PMC11855747/
https://www.benchchem.com/product/b1582482?utm_src=pdf-body
https://www.benchchem.com/product/b1582482?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582482?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purification: After the polymerization, cool the reaction mixture to room temperature.

Transfer the polymer solution to a dialysis tube and dialyze against deionized water for

several days to remove unreacted monomer, initiator fragments, and low-molecular-weight

oligomers.

Lyophilize (freeze-dry) the purified polymer solution to obtain the final polymer as a white,

fluffy solid.

Other Potential Reactions
While less commonly reported specifically for diallylmethylamine, its structure suggests the

potential for other transformations characteristic of tertiary allylic amines.

Ring-Closing Metathesis (RCM)
The two allyl groups in diallylmethylamine make it a suitable substrate for ring-closing

metathesis to form a five-membered nitrogen-containing heterocycle, 1-methyl-3,4-dihydro-1H-

pyrrole. This reaction is typically catalyzed by ruthenium-based catalysts such as Grubbs'

catalysts.
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Ring-Closing Metathesis of Diallylmethylamine

Diallylmethylamine

->

1-Methyl-3,4-dihydro-1H-pyrrole
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Oxidation of Diallylmethylamine
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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